molecular formula C17H14ClN3O2S B2975801 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 392241-59-7

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2975801
CAS No.: 392241-59-7
M. Wt: 359.83
InChI Key: JSWZAHQNIVMMSG-UHFFFAOYSA-N
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Description

“N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” is a complex organic compound that contains several functional groups, including a chlorophenyl group, a thiadiazole ring, and an ethoxybenzamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, cyclization, and dehydration .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. Unfortunately, without specific data or a detailed analysis, it’s difficult to provide an accurate description of its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Similar compounds have been involved in a variety of reactions, including oxidation, imination, and rearrangement .

Scientific Research Applications

Synthesis and Antimicrobial Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a compound that has been explored in the context of synthetic chemistry and biological applications. A relevant study highlights the synthesis of formazans from a Mannich base derivative of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing antimicrobial properties against various bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This research underlines the potential of derivatives of 1,3,4-thiadiazole for developing new antimicrobial agents.

Antiviral Activity

Another significant application is in the field of antiviral research. Synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated activity against the tobacco mosaic virus, indicating the potential for the development of new antiviral agents. This synthesis and evaluation process involves a series of steps leading to compounds with promising bioactive properties (Chen et al., 2010).

Pharmaceutical Co-crystal Development

The compound's role extends into the pharmaceutical domain, particularly in the development of co-crystals. Research into pharmaceutical co-crystals involving analgesic drugs like ethenzamide, with which this compound shares structural similarities, has shown enhanced solubility and dissolution rates compared to parent compounds. Such studies provide insights into the potential for improving drug efficacy and bioavailability through co-crystal formation (Aitipamula et al., 2012).

Anticancer Activity

The exploration of thiadiazole derivatives for anticancer applications has also been a focus of research. Novel thiadiazole compounds have been evaluated for their cytotoxic activities against various cancer cell lines, indicating the potential of such derivatives in cancer therapy. The synthesis of these compounds and their biological evaluation form a crucial part of ongoing research to identify effective anticancer agents (Almasirad et al., 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Some similar compounds have shown anticancer activity, suggesting they may have cytotoxic effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential applications .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-2-23-12-9-7-11(8-10-12)15(22)19-17-21-20-16(24-17)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWZAHQNIVMMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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